molecular formula C16H17N3O2 B3717557 2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one

2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B3717557
M. Wt: 283.32 g/mol
InChI Key: XBGQNGCEEXFVGB-UHFFFAOYSA-N
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Description

2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one is a complex organic compound that features a benzimidazole moiety linked to a cyclohexenone structure

Properties

IUPAC Name

1-[6-(1H-benzimidazol-2-ylmethylimino)-2-hydroxycyclohexen-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10(20)16-13(7-4-8-14(16)21)17-9-15-18-11-5-2-3-6-12(11)19-15/h2-3,5-6,21H,4,7-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQNGCEEXFVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCCC1=NCC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Alcohol derivatives of the cyclohexenone structure.

    Substitution: Various N-substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate with DNA, while the cyclohexenone structure may interact with enzyme active sites, inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.

    2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one is unique due to the presence of both a benzimidazole moiety and a cyclohexenone structure, which may confer a combination of biological activities not seen in simpler analogs. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one
Reactant of Route 2
2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]cyclohex-2-en-1-one

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